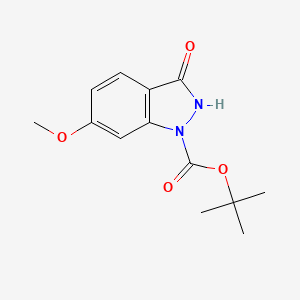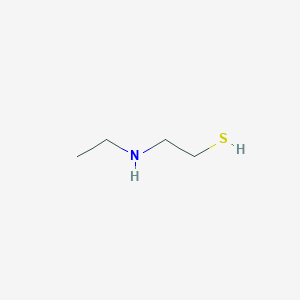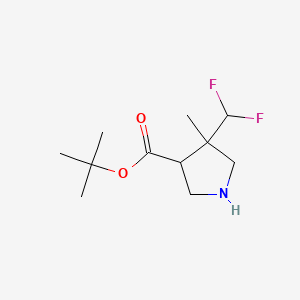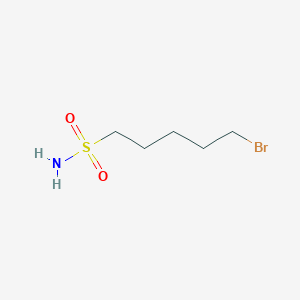
Ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate is a chemical compound with the molecular formula C7H13NO4S It is a derivative of thian-3-yl acetate, featuring an amino group and a dioxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate typically involves the reaction of ethyl acetate with a thian-3-yl derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is monitored to maintain the desired reaction parameters, and the product is purified using techniques such as distillation or crystallization to achieve the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxo group to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl 2-(3-nitro-1,1-dioxo-1lambda6-thian-3-yl)acetate, while reduction could produce ethyl 2-(3-amino-1-hydroxy-1lambda6-thian-3-yl)acetate.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dioxo group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate: Similar structure but with a methyl group instead of an ethyl group.
2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group makes it more lipophilic compared to its methyl ester and carboxylic acid counterparts, potentially affecting its solubility and reactivity.
Propiedades
Fórmula molecular |
C9H17NO4S |
|---|---|
Peso molecular |
235.30 g/mol |
Nombre IUPAC |
ethyl 2-(3-amino-1,1-dioxothian-3-yl)acetate |
InChI |
InChI=1S/C9H17NO4S/c1-2-14-8(11)6-9(10)4-3-5-15(12,13)7-9/h2-7,10H2,1H3 |
Clave InChI |
KOZNPVXMNVEDHX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(CCCS(=O)(=O)C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13512491.png)
![2,5,8-Triazaspiro[3.5]nonan-7-one](/img/structure/B13512495.png)

![Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13512514.png)


![[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13512542.png)
![4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B13512543.png)




![[(3R)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B13512556.png)
